2-(cyclopentylthio)-N-(3-(isoxazol-4-yl)propyl)acetamide
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Description
2-(cyclopentylthio)-N-(3-(isoxazol-4-yl)propyl)acetamide is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Research on ketamine, a compound with distinct pharmacological characteristics, offers insights into the study of similar acetamide derivatives. Ketamine demonstrates complex pharmacokinetics, including rapid metabolism to active metabolites with analgesic, anti-inflammatory, and antidepressant properties. This highlights the potential of studying related acetamide derivatives for their pharmacokinetic profiles and therapeutic mechanisms in anesthesia, pain therapy, and treatment of depression (Peltoniemi et al., 2016)[https://consensus.app/papers/ketamine-review-clinical-pharmacokinetics-peltoniemi/60115e43defa5f8780284641df9d060c/?utm_source=chatgpt].
Environmental Impact and Removal Techniques
The environmental presence and impact of pharmaceutical compounds, including acetamides, are areas of active research. Techniques for the removal of these contaminants from aqueous solutions, as discussed in studies on environmental contaminants like artificial sweeteners, could be applicable to acetamide derivatives. This underscores the importance of researching cleaner, more efficient removal methods to mitigate the environmental impact of these compounds (Lange et al., 2012)[https://consensus.app/papers/sweeteners—a-recently-recognized-class-emerging-lange/d923d6f11b0a5d30ae8827f6f53aceb5/?utm_source=chatgpt].
Ectoparasiticidal Applications
The isoxazoline class, closely related to the query compound through the isoxazole moiety, has been extensively studied for its potent ectoparasiticidal activity. This illustrates the potential of related compounds in veterinary medicine for the development of novel treatments against ectoparasites, emphasizing the importance of pharmacodynamic studies in understanding the action mechanisms of these compounds (Zhou et al., 2021)[https://consensus.app/papers/current-review-isoxazoline-ectoparasiticides-used-zhou/6c4b6f452d3855cf99f06cbde8764959/?utm_source=chatgpt].
Antioxidant and Anti-inflammatory Effects
N-acetylcysteine, another acetamide derivative, showcases the therapeutic potential of similar compounds in managing oxidative stress and inflammation. This highlights the broader applicability of acetamide derivatives in clinical practice, particularly in treating conditions characterized by oxidative stress and inflammation (Guerini et al., 2022)[https://consensus.app/papers/nacetylcysteine-role-clinical-practice-management-guerini/ee516142906d5f67bb9b3e6d639e30cf/?utm_source=chatgpt].
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-13(10-18-12-5-1-2-6-12)14-7-3-4-11-8-15-17-9-11/h8-9,12H,1-7,10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWAONOLAPFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.